![molecular formula C22H26FN3O3 B2858833 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 941932-96-3](/img/structure/B2858833.png)
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying its chemical properties, such as its reactivity .Scientific Research Applications
Antiviral Research
This compound has potential applications in antiviral research due to its structural similarity to other indole derivatives that have shown antiviral activity . The presence of the fluorophenyl group could be explored for its efficacy against RNA and DNA viruses, similar to other fluorinated compounds.
Anti-inflammatory and Analgesic Development
The morpholinoethyl and methylbenzyl groups within the compound’s structure suggest it could be synthesized and tested for anti-inflammatory and analgesic properties. This is based on the known biological activities of related indole derivatives .
Oncology and Cancer Treatment
Compounds with similar structures have been used in the synthesis of molecules with anticancer properties. The compound could be a candidate for the development of new chemotherapeutic agents, especially considering the bioactive nature of indole derivatives .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-16-2-4-17(5-3-16)14-24-21(27)22(28)25-15-20(26-10-12-29-13-11-26)18-6-8-19(23)9-7-18/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVLQPACMBJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide |
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